Product packaging for Triallyl cyanurate(Cat. No.:CAS No. 101-37-1)

Triallyl cyanurate

Cat. No.: B085880
CAS No.: 101-37-1
M. Wt: 249.27 g/mol
InChI Key: BJELTSYBAHKXRW-UHFFFAOYSA-N
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Description

Triallyl Cyanurate (TAC), with the CAS Registry Number 101-37-1, is a trifunctional monomer recognized for its significant role as a crosslinking agent and co-agent in radical-induced polymerizations . Its structure features three allyl groups, which are highly effective in promoting crosslinking, thereby enhancing the thermal stability, mechanical strength, and rigidity of various polymer systems . When incorporated into materials like high-density polyethylene (HDPE) and reclaimed tire rubber blends, TAC facilitates increased crosslink density upon exposure to gamma radiation, leading to substantial improvements in tensile strength, elongation at break, impact strength, and gel content . This mechanism is particularly valuable in radiation curing, where it acts as a potent co-agent, enhancing the efficiency of the crosslinking process and enabling the production of high-performance materials . In research and industrial applications, TAC is extensively used in the formulation of high-performance unsaturated polyesters, acrylic resins, and saturated elastomers . It serves as a vital crosslinking component in the manufacture of glass-reinforced plastics that require long-term thermal stability, allowing for use at temperatures around 250°C . Furthermore, in the rubber and cable industries, it functions as a vulcanization co-agent to improve sulfuration effects . Studies comparing its reactivity with its isomer, triallyl isocyanurate (TAIC), highlight that the steric arrangement in TAC influences its polymerization behavior and the primary chain length of the resulting polymer, which is a key consideration for researchers designing polymer systems with specific properties . The product is typically supplied as a colorless transparent liquid or white crystalline solid with a melting point of approximately 27°C . It is soluble in common organic solvents such as benzene, ether, acetone, chloroform, and ethanol . For safe handling, it is recommended to store TAC in a cool, dark place, under inert gas, and as a moisture-sensitive compound . This product is intended For Research Use Only and is not approved for personal, household, or other non-professional uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O3 B085880 Triallyl cyanurate CAS No. 101-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(prop-2-enoxy)-1,3,5-triazine
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InChI

InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2
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InChI Key

BJELTSYBAHKXRW-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C
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Molecular Formula

C12H15N3O3
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Related CAS

25988-85-6
Record name 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-, homopolymer
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DSSTOX Substance ID

DTXSID8037754
Record name 2,4,6-Tris(allyloxy)-1,3,5-triazine
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Molecular Weight

249.27 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Colorless liquid; mp = 26-27 deg C; [Sigma-Aldrich MSDS]
Record name 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-
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CAS No.

101-37-1
Record name Triallyl cyanurate
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Advanced Synthesis Methodologies and Reaction Pathways of Triallyl Cyanurate

Optimized Synthetic Routes for Triallyl Cyanurate Production

The industrial production of this compound (TAC) is primarily achieved through the reaction of an allyl source with a cyanuric acid derivative. Optimization of these routes is critical for achieving high yield and purity.

The synthesis of this compound can be accomplished by reacting cyanuric chloride with allyl alcohol or by reacting a salt of cyanuric acid with allyl chloride. google.comnih.gov A prevalent method involves the gradual addition of cyanuric chloride to an excess of allyl alcohol in the presence of a concentrated aqueous base, such as sodium hydroxide (B78521). nih.govgoogle.com The base acts as an acid acceptor, neutralizing the hydrochloric acid that is formed as a by-product during the reaction. google.comcsb.gov

In some process variations, catalysts such as copper or its salts (e.g., cuprous chloride) have been employed to increase the reaction rate and improve the yield of the final product. google.com Alternative routes also explore the reaction of trisodium (B8492382) cyanurate with allyl chloride under specific conditions to circumvent the generation of hydrochloric acid.

The purity and yield of this compound are highly dependent on the reaction conditions and the solvent system used. google.com Solvents serve to dissolve the reactants and facilitate the reaction, with common choices including toluene (B28343), benzene, xylene, or an excess of allyl alcohol itself. google.comsanjichem.com The use of high-quality, pure reagents, such as toluene and allyl alcohol with low color values (e.g., 5 APHA or less), is recommended to obtain an essentially colorless product. google.com

Temperature control is a critical parameter. Many processes maintain low temperatures, for instance, between 10°C and 30°C, to ensure a high-quality product by minimizing side reactions. google.com One patented process specifies maintaining the reaction temperature at a constant 15±3°C. google.com Conversely, other methods utilize elevated temperatures, allowing the reaction temperature to rise to as high as 80°C, which can decrease reaction time without adversely affecting product quality if other parameters are controlled. google.com The reaction time can vary, often taking between 2 and 13 hours, followed by an aging period to ensure completion. google.com

The table below summarizes key parameters from various synthesis methodologies.

ParameterConditionImpact on SynthesisSource(s)
Reactant Ratio ~4.5 molar equivalent of Allyl Alcohol to Cyanuric ChlorideEnsures complete conversion of cyanuric chloride. google.com
Solvent Toluene, Aqueous Allyl Alcohol (~70% wt)Affects reactant solubility and reaction medium. google.comgoogle.com
Temperature 15±3°C or rising to 50-85°CCritical for controlling reaction rate and minimizing by-products. google.comgoogle.com
pH / Base Slightly alkaline state maintained with ~40% NaOH solutionNeutralizes HCl by-product, driving the reaction to completion. google.compatsnap.com
Catalyst Cuprous Chloride (optional)Can accelerate reaction rate and increase yield. google.com
Reaction Time 2-13 hours, plus agingEnsures the reaction proceeds to completion for high yield. google.com

Reaction of Allyl Chloride with Cyanuric Acid or Derivatives

Investigations into By-product Formation during this compound Synthesis

The synthesis of this compound is often accompanied by the formation of impurities, primarily organic chlorine compounds, which can affect the final product's quality and performance characteristics.

During the synthesis of TAC from cyanuric chloride, the primary impurities are organic chlorine compounds that arise from incomplete substitution reactions. If not all three chlorine atoms on the triazine ring are replaced by allyloxy groups, chlorinated intermediates remain in the product mixture. These impurities can be gradually hydrolyzed in water to generate chloride ions, which may cause corrosion, a significant concern in applications like electronic sealing materials. googleapis.com

Key identified chlorinated impurities include:

2-Allyloxy-4,6-dichloro-1,3,5-triazine : Forms from the incomplete substitution of chlorine atoms on the cyanuric chloride ring.

Organic chlorine compounds from raw material impurities : Impurities in the allyl chloride raw material, such as 1,3-dichloropropene (B49464), can react with cyanuric acid or its salts to form other chlorinated by-products. googleapis.comgoogle.com

The analysis and quantification of these impurities are typically performed using gas chromatography (GC). google.com Purification strategies to reduce these impurities include washing the crude product with an aqueous sodium hydroxide solution and filtration. epo.org For instance, washing at 30–80°C for 1-2 hours can significantly reduce the content of incompletely substituted triazines.

Impurity TypeChemical Name ExampleOriginAnalytical Method
Incomplete Substitution 2-Allyloxy-4,6-dichloro-1,3,5-triazineIncomplete reaction of cyanuric chloride with allyl alcohol.Gas Chromatography (GC)
Raw Material Contaminant Product of 1,3-dichloropropene reactionReaction of impurities in allyl chloride with the triazine ring.Gas Chromatography (GC)

Theoretical and Computational Chemistry Approaches to Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level.

While specific DFT studies on the synthesis pathway of this compound (TAC) are not extensively documented in public literature, the methodology is widely applied to understand the reactivity of related triazine compounds, such as its isomer Triallyl Isocyanurate (TAIC). researchgate.netrsc.org These theoretical investigations provide insight into reaction energetics, transition states, and molecular properties that govern reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to model the electronic structure of reactants, products, and intermediates. rsc.orgresearchgate.net Key aspects investigated through these computational approaches include:

Reaction Energy Profiles : Calculating the potential energy surface of a reaction helps to identify the most favorable pathway. This involves locating the geometries of transition states (the highest energy point along the reaction coordinate) and calculating the activation energy barrier. researchgate.net

Molecular Orbital Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (Eg) is an indicator of the chemical reactivity and stability of a molecule. rsc.orgroyalsocietypublishing.org A smaller gap generally implies higher reactivity.

Reaction Mechanism Elucidation : By mapping the minimum energy path (MEP) using techniques like Intrinsic Reaction Coordinate (IRC) calculations, chemists can follow the geometric changes of the molecules as they transform from reactants to products, confirming the nature of the transition state. rsc.org

In studies on the related TAIC molecule, DFT has been used to understand its behavior in cross-linking reactions, identifying multiple potential reaction channels and calculating their energy barriers. researchgate.netrsc.org This same theoretical framework is applicable to modeling the nucleophilic substitution steps in the synthesis of TAC, which would allow for a deeper understanding of the factors controlling reaction rates and by-product formation.

Ab Initio Calculations for Synthesis Optimization

The synthesis of this compound (TAC), a significant crosslinking agent, is a process that can be refined and optimized through the application of advanced computational chemistry techniques. Ab initio calculations, a class of quantum chemistry methods, provide a foundational approach to understanding and predicting the reaction pathways and energetics of chemical reactions from first principles, without reliance on empirical data. These computational studies are instrumental in elucidating the complex mechanisms of TAC synthesis, thereby enabling a more strategic optimization of reaction conditions.

The primary industrial synthesis of this compound involves the stepwise nucleophilic substitution of cyanuric chloride with allyl alcohol. This reaction proceeds through three substitution steps, each replacing a chlorine atom with an allyloxy group. The reactivity of the cyanuric chloride decreases with each successive substitution, necessitating progressively more forcing reaction conditions, such as increased temperature.

Ab initio calculations, particularly methods like Density Functional Theory (DFT), are employed to model these reaction pathways. Theoretical investigations, while more commonly reported for the isomerization and reactions of Triallyl isocyanurate (TAIC), establish a clear framework for how such calculations can be applied to the synthesis of TAC. royalsocietypublishing.orgrsc.orgresearchgate.net For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been successfully used to identify reaction potential energies and explore various reaction channels in related systems. royalsocietypublishing.orgrsc.org

The optimization of TAC synthesis through ab initio methods would focus on several key areas:

Reaction Energetics and Feasibility: Calculations can determine the change in Gibbs free energy (ΔG) for each step of the substitution reaction. A negative ΔG indicates a spontaneous reaction, and the magnitude of this value can help in predicting the reaction equilibrium. By modeling the reaction under different conditions (e.g., in the presence of different solvents or catalysts), the most energetically favorable pathway can be identified.

Transition State Analysis: For each substitution step, a transition state exists, which represents the highest energy point along the reaction coordinate. Ab initio calculations can identify the geometry and energy of these transition states. The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. By understanding the structure of the transition state, it is possible to design catalysts that stabilize it, thereby lowering the activation energy and accelerating the reaction.

Reaction Pathway Elucidation: Computational studies can map out the entire minimum energy path (MEP) for the reaction, confirming the proposed SN2 mechanism. This provides a detailed, step-by-step understanding of how reactants are converted into products. Furthermore, these calculations can explore the possibility of competing side reactions and help in identifying conditions that would minimize their occurrence, thus improving the purity and yield of the final product.

Influence of Catalysts and Solvents: The effect of different bases or potential catalysts on the reaction can be modeled. For example, calculations could compare the energetics of the reaction in the presence of different amine bases or phase-transfer catalysts. Similarly, the role of the solvent in stabilizing reactants, products, and transition states can be computationally assessed to select the optimal reaction medium.

The following table outlines the kind of data that would be generated from ab initio calculations to optimize the synthesis of this compound:

Calculated Parameter Significance for Synthesis Optimization
Gibbs Free Energy of Reaction (ΔG) Determines the spontaneity and equilibrium position of each substitution step.
Activation Energy (Ea) Indicates the kinetic barrier for each step; lower values suggest faster reaction rates.
Transition State Geometry Provides insight into the structure of the high-energy intermediate, aiding in catalyst design.
Reaction Enthalpy (ΔH) Determines if the reaction is exothermic or endothermic, which is crucial for temperature control.
HOMO-LUMO Energy Gap Relates to the chemical reactivity of the reactants and intermediates.

By systematically applying these computational tools, a more rational and efficient approach to the synthesis of this compound can be developed, reducing the need for extensive empirical experimentation and leading to improved yields and purity.

Polymerization Mechanisms and Kinetics of Triallyl Cyanurate

Free Radical Polymerization of Triallyl Cyanurate

The free radical polymerization of TAC involves the reaction of its three allyl groups to build a complex network structure. This process is characteristic of allyl compounds and is influenced by several factors, including the specific reaction mechanisms of the allyl groups, the type of initiator used, and the reaction kinetics.

Despite this, the trifunctional nature of TAC ensures that as the reaction progresses, a dense crosslinked network is formed. The polymerization involves both the intermolecular addition of allyl groups, which leads to chain growth and branching, and intramolecular cyclization reactions. researchgate.net Cyclization occurs when a growing radical on a polymer chain reacts with a pendant allyl group on the same chain, forming a cyclic structure within the polymer network. The bulky cyanurate core of the TAC molecule introduces significant steric hindrance, which can influence the polymerization rate and the final structure of the network when compared to its isomer, triallyl isocyanurate (TAIC). researchgate.net

The efficiency of TAC polymerization is highly dependent on the choice of initiator, which generates the initial free radicals to start the polymerization process. Organic peroxides are among the most common and effective radical initiators for TAC. google.comgoogleapis.com The selection of an initiator and its concentration can be tailored to control the reaction rate and the properties of the final crosslinked polymer.

Studies have shown that TAC can act as an efficient co-agent in peroxide-initiated crosslinking systems. For instance, in the crosslinking of low-density polyethylene (B3416737) (LDPE), the addition of TAC to a system initiated by dicumyl peroxide (DCP) significantly promotes the formation of the polymer network. researchgate.net This allows for a reduction in the amount of peroxide needed to achieve a desired level of crosslinking. researchgate.net The initiator's role is to produce radicals that react with the polymer and the co-agent, leading to the incorporation of TAC into the polymer network and enhancing crosslink efficiency. researchgate.net

Initiator Type Examples Application Context
Organic PeroxidesDicumyl peroxide (DCP), Benzoyl peroxide, Lauroyl peroxideBulk polymerization, Crosslinking of polyolefins and rubbers. google.comresearchgate.net
Azo InitiatorsAzobisisobutyronitrile (AIBN)General radical polymerization.
HydroperoxidesCumene hydroperoxideAnaerobic adhesive compositions. google.com

This table presents common types of radical initiators used in polymerization reactions involving this compound.

Kinetic studies of the peroxide-induced polymerization of this compound often focus on comparing its behavior to its isomer, triallyl isocyanurate (TAIC), and understanding the effect of reaction conditions on polymerization rates and gelation. Free-radical polymerizations of TAC and TAIC conducted in bulk at 60°C showed significant differences in gelation behavior. tandfonline.com Gelation, the point at which a crosslinked network begins to form, occurred at a higher conversion for TAC (21.3%) compared to TAIC (12.4%). tandfonline.com

This difference is attributed to the primary chain length of the polymers formed before the gel point. While TAIC polymerizes to a much higher primary chain length, its rate of polymerization is only slightly different from that of TAC. tandfonline.com The greater primary chain length of TAIC causes it to gel at a lower conversion, even though it undergoes more cyclization than TAC. tandfonline.com

The effect of temperature on the polymerization kinetics has also been investigated. In a comparative study, the relative polymerization rate of TAIC to TAC was found to decrease as the temperature increased. researchgate.net This highlights that temperature is a critical parameter for controlling the kinetics of network formation in systems containing TAC.

Monomer Gelation Point (Conversion %) Primary Chain Length Polymerization Rate
This compound (TAC)21.3%LowerSimilar to TAIC
Triallyl isocyanurate (TAIC)12.4%HighSimilar to TAC

This table summarizes comparative data from the bulk polymerization of TAC and TAIC at 60°C, illustrating differences in gelation and polymer structure. tandfonline.com

Influence of Initiators on Polymerization Efficiency

Copolymerization Studies Involving this compound

This compound is frequently copolymerized with other monomers to modify the properties of the resulting polymers. These studies are crucial for developing materials with tailored characteristics, such as specific mechanical strengths, thermal stabilities, or porosities.

Research has been conducted on the synthesis of copolymers using this compound, methyl acrylate (B77674), and divinylbenzene (B73037) (DVB). jlu.edu.cn In these studies, a series of copolymers were prepared to investigate how the properties and amounts of the mixed crosslinking agents (TAC and DVB) and diluents affect the physical properties of the final material. jlu.edu.cn The lower reactivity of this compound in these copolymerization systems was a key point of discussion. jlu.edu.cn The primary goal of such research is often to control the porous structure of the resulting polymer beads for applications like chromatography. jlu.edu.cn

Parameter Investigated Effect on Copolymer Properties
Amount of this compoundInfluences crosslink density and pore structure.
Amount of DivinylbenzeneAffects the rigidity and porosity of the polymer matrix.
Type and Amount of Diluent (Porogen)Controls specific surface area, pore volume, and average pore diameter.

This table outlines the parameters studied in the copolymerization of TAC with methyl acrylate and divinylbenzene and their general influence on the resulting polymer's physical properties, based on findings from related studies. jlu.edu.cn

Thiol-Ene Photopolymerization Kinetics with Multifunctional Thiols

The photopolymerization of this compound (TAC) with multifunctional thiols proceeds via a thiol-ene "click" reaction, a rapid and efficient process initiated by UV light. scirp.orgrsc.org The mechanism is characterized by a step-growth process involving alternating propagation and chain-transfer steps. mdpi.com

Kinetic studies reveal several key characteristics. A notable phenomenon is the concurrent homopolymerization of the 'ene' monomer (this compound) alongside the primary thiol-ene reaction. scirp.org This mixed-mode polymerization, combining step-growth and chain-growth reactions, leads to rapid network formation. mdpi.com Furthermore, investigations into triallyl-tetrathiol systems have shown that the conversion of the 'ene' functional groups can be up to 15% greater than the conversion of the thiol groups. rsc.org This disparity is attributed to the 'ene' groups' ability to react directly with radicals generated from the photoinitiator, in addition to reacting with thiyl radicals. rsc.org

The structure of the reactants influences the properties of the final polymer network. When this compound, which has a rigid ring structure, is used as the 'ene' component, it results in more rigid polymer networks. researchgate.net Interestingly, in these systems, the specific structure of the multifunctional thiol (primary vs. secondary) has been found to have little significant effect on the final glass transition temperature (Tg) of the resulting polymer. researchgate.net

In Situ Copolymerization for Monolithic Materials

Triallyl Isocyanurate (TAIC), an isomer of TAC, is effectively used in the in situ copolymerization for creating monolithic materials, particularly for applications in high-performance liquid chromatography (HPLC). oup.comnih.gov These materials are single, continuous porous rods that serve as stationary phases. oup.com

The process involves the copolymerization of TAIC with other monomers, such as trimethylolpropane (B17298) triacrylate (TMPTA) or pentaerythritol (B129877) triacrylate (PETA), within a stainless steel column. oup.comjyotiacademicpress.net The reaction takes place in the presence of an initiator and a porogenic solvent system, which is crucial for developing the desired porous structure. oup.com Research has demonstrated that a binary porogenic solvent, for instance, a mixture of polyethylene glycol 200 and 1,2-propanediol, is optimal for creating a homogeneous prepolymerization solution and a well-defined porous structure. oup.com

The properties of the resulting poly(TAIC-co-TMPTA) monolith, including its morphology, permeability, and mechanical stability, can be precisely controlled by adjusting the ratio of the monomers (e.g., TMPTA/TAIC) and the composition of the porogen. oup.comnih.gov Optimized monoliths exhibit a homogeneous structure with good permeability, allowing for efficient separation of small molecules. oup.comnih.gov

Table 1: Composition of Polymerization Mixtures for Poly(TAIC-co-TMPTA) Monoliths and Resulting Column Properties. oup.com
ColumnTMPTA (mL)TAIC (mL)PEG-200 (mL)1,2-propanediol (mL)AIBN (g)Back Pressure (MPa)Permeability (10⁻¹⁴ m²)
A0.600.600.650.650.0054.54.5
B0.750.450.650.650.0056.83.0
C0.450.750.650.650.0053.65.6
D0.600.601.300.000.0052.58.1
E0.600.600.9750.3250.0055.53.7
F0.600.600.001.300.0052.97.0

Crosslinking Mechanisms and Network Formation in this compound Systems

Role as a Multifunctional Crosslinking Agent

Triallyl Isocyanurate (TAIC) is a multifunctional olefin monomer widely employed as a crosslinking agent, modifier, and co-vulcanizing agent for a variety of polymers. echemi.comgreatbridge-chem.comicason.com Its trifunctionality, stemming from its three allyl groups, allows it to form a dense, three-dimensional network within a polymer matrix. This crosslinking significantly enhances the material properties of thermoplastics such as polyethylene (PE), polyvinyl chloride (PVC), and ethylene (B1197577) vinyl acetate (B1210297) (EVA). echemi.comgoogle.com

The incorporation of TAIC into polymer systems leads to marked improvements in heat resistance, mechanical strength, solvent resistance, and flame resistance. echemi.comrsc.org In peroxide-based crosslinking systems, TAIC is typically added at a concentration of 1-3% by weight, while in radiation crosslinking systems, the amount is generally 0.5-2% by weight. echemi.com Its unique triazine ring structure contributes to the enhanced thermal stability of the crosslinked products. google.com TAIC is also utilized as a coupling agent to foster in situ reactive compatibilization in polymer blends, such as those containing polyolefins and polyesters. rsc.org

UV Radiation Crosslinking in Polyethylene Systems

TAIC plays a critical role in the ultraviolet (UV) radiation crosslinking of polyethylene, a process used in manufacturing materials like high-voltage cable insulation. rsc.orgroyalsocietypublishing.org While UV light in the presence of a photoinitiator can induce crosslinking, the addition of TAIC as a multifunctional co-crosslinker dramatically accelerates the reaction rate, reducing the process time from minutes to seconds. rsc.orgroyalsocietypublishing.org

Theoretical studies using density functional theory (DFT) have elucidated the reaction mechanisms of TAIC at the molecular level. rsc.orgroyalsocietypublishing.org These investigations confirm that the crosslinking process is initiated by a photoinitiator, typically benzophenone (B1666685), which abstracts a hydrogen atom from a polyethylene chain to form a polyethylene radical (Pe•). royalsocietypublishing.orgroyalsocietypublishing.org The direct reaction between TAIC and a polyethylene chain has a significantly higher activation energy barrier (1.70 eV) compared to the photoinitiator-led reaction (0.20 eV), explaining why the photoinitiator is essential for initiation. royalsocietypublishing.org

Table 2: Calculated Potential Energy Barriers for Key Reactions in PE UV Crosslinking. royalsocietypublishing.org
ReactionDescriptionPotential Barrier (eV)
Initiation (by Bp)Formation of Polyethylene radical (Pe2) by Benzophenone (Bp)0.20
Initiation (by TAIC)Formation of Polyethylene radical (Pe2) by Triallyl Isocyanurate (TAIC)1.70
IsomerizationIntra-molecular isomerization of PTAIC radical to PTAIC1 radical0.66

The efficiency and rate of the UV crosslinking of polyethylene are highly dependent on the choice and concentration of both the photoinitiator and the co-crosslinker. rsc.org Benzophenone (Bp) is a widely used photoinitiator that effectively initiates the radical reaction. rsc.orgroyalsocietypublishing.orgnih.gov

TAIC is the quintessential co-crosslinker that provides the acceleration effect. rsc.org However, other agents have also been studied. Research indicates that trimethylopropane trimethacrylate (TMPTMA) may be an even more effective co-crosslinker than TAIC, capable of further increasing both the reaction rate and the final crosslinking degree. royalsocietypublishing.orgnih.gov Conversely, this compound (TAC), the isomer of TAIC, has been reported to have a nearly identical impact on the crosslinking process. royalsocietypublishing.org Modified versions of TAIC, such as STAIC, have also been shown to connect with polyethylene radicals at a higher rate, an effect attributed to steric factors. mdpi.com The selection of these components is therefore a critical step in tailoring the crosslinking process and the final properties of the crosslinked polyethylene. rsc.orggoogle.com

Theoretical Investigations of Reaction Behavior

Peroxide Crosslinking in Polymer Foams

In the production of polymer foams, such as crosslinked low-density polyethylene (LDPE), TAC is frequently used as a coagent alongside peroxide initiators like dicumyl peroxide (DCP). researchgate.net The primary function of TAC is to increase crosslinking efficiency. researchgate.netpergan.com This allows for the formation of a robust network structure essential for trapping the blowing agent and creating a stable foam. The presence of TAC enables the achievement of desired crosslinking levels with significantly lower concentrations of peroxide compared to using peroxide alone. researchgate.netresearchgate.netums.edu.my This is not only cost-effective but also reduces the potential for unwanted side reactions from peroxide decomposition by-products. google.commdpi.com The mechanism involves the peroxide generating free radicals, which then react with both the polymer chains and the allyl groups of the TAC molecules. The TAC radicals are relatively stable and readily participate in further reactions, effectively creating bridges between polymer chains and leading to a denser, more integrated network. pergan.comdiva-portal.org

The addition of this compound to peroxide crosslinking systems has a pronounced effect on both the gel content and the crosslink density of the resulting polymer matrix. researchgate.net Gel content, which represents the insoluble, crosslinked fraction of the polymer, is a key indicator of the extent of network formation. researchgate.net Studies on LDPE foams show that incorporating TAC significantly increases the gel content for a given concentration of peroxide. researchgate.net

However, gel content alone can be a misleading indicator of foaming behavior when coagents like TAC are used. researchgate.netscispace.com For an identical gel content, systems with TAC exhibit a higher crosslink density compared to systems with DCP alone. researchgate.net This higher density of crosslinks, which can be configurations of polymer-polymer, polymer-TAC-polymer, or polymer-[TAC]-polymer (where [TAC] is a short polymer of TAC), results in a polymer melt with a higher modulus and reduced extensibility. researchgate.netums.edu.mydiva-portal.org This altered melt rheology, in turn, influences the foam structure by promoting a higher nucleation density. researchgate.netums.edu.my

Below is a table illustrating the effect of TAC on achieving a target gel content in LDPE with reduced peroxide concentration, based on findings from literature.

FormulationDicumyl Peroxide (phr)This compound (phr)Resulting Gel Content (%)Observation
Control 1.50.0~80Baseline peroxide level required.
TAC-Modified 0.70.5~80Significantly less peroxide needed with TAC. researchgate.netums.edu.my
phr: parts per hundred resin

Intramolecular Cyclization and Microgelation Phenomena

Steric Effects on Crosslinking Reaction Kinetics

The kinetics of TAC polymerization are heavily influenced by steric effects stemming from its molecular architecture. researchgate.net The cyanurate core is bulky, and the three attached allyl groups create significant steric hindrance. This steric resistance affects the accessibility of the allyl groups to incoming radicals and growing polymer chains.

The reactivity of the three allyl groups is not equal. After the first allyl group reacts, the mobility of the TAC molecule is significantly reduced as it becomes part of a polymer chain. The remaining two pendant allyl groups are sterically shielded by the polymer backbone and the bulky cyanurate ring, making them less likely to react. mdpi.com This steric hindrance is a primary reason for the slower polymerization rate of TAC compared to its isomer, triallyl isocyanurate (TAIC), under certain conditions, and it is a key factor contributing to the presence of unreacted double bonds in the final network. researchgate.netresearchgate.net Quantum mechanics calculations have further elucidated that steric effects influence the preference for certain reaction pathways, such as the homopolymerization of the auxiliary crosslinking agent, over crosslinking with the main polymer chains. mdpi.com

Gelation and Network Structure Evolution during Polymerization

The transition from a liquid monomer to a solid, crosslinked network is marked by the gel point and results in a complex, heterogeneous structure.

Correlation between Gelation and Network Structure

The network structure that evolves is highly heterogeneous. It is not a perfect, uniform lattice but rather a complex architecture composed of:

Primary polymer chains.

Crosslinks formed by intermolecular reactions.

Intramolecular cyclic structures.

Unreacted pendant allyl groups. nii.ac.jp

Entangled, but not chemically linked, polymer chains (the sol fraction).

The swelling ratio of the gel immediately after the gel point can provide insights into the network structure, with high swelling suggesting a lack of significant microgelation before the gel point. researchgate.net The final properties of the cured resin are a direct consequence of this complex network structure, including its density of crosslinks, the presence of cyclic defects, and the number of remaining pendant double bonds. researchgate.net

Analysis of Unreacted Pendant Double Bonds

The quantification of these unreacted double bonds is crucial for understanding the network structure and predicting material properties. Fourier-transform infrared (FTIR) spectroscopy is a highly effective technique for this analysis. colab.ws By monitoring the characteristic absorbance peak of the allyl C=C bond (around 1640 cm⁻¹), researchers can track its consumption throughout the polymerization process and determine the final conversion rate. While techniques like Nuclear Magnetic Resonance (NMR) can also be used, they may be less reliable at low crosslinking densities due to restricted molecular mobility in the gelled state. colab.ws

The table below presents hypothetical data on the conversion of allyl groups in TAC under different polymerization conditions, reflecting the typical finding that a significant fraction remains unreacted.

Polymerization ConditionConversion of Allyl Groups (%)Remaining Pendant Double Bonds (%)Analytical Technique
Bulk Polymerization, 60°C 6535FTIR Spectroscopy colab.ws
Solution Polymerization 5842FTIR Spectroscopy colab.ws
High Temperature Curing 7525FTIR Spectroscopy colab.ws

Advanced Polymeric Materials and Composites Utilizing Triallyl Cyanurate

Triallyl Cyanurate as a Crosslinking Agent in High-Performance Polymers

The incorporation of this compound into various polymer systems is a key strategy for developing high-performance materials. By creating a dense crosslinked network, TAC effectively transforms thermoplastic polymers into materials with thermoset characteristics, enhancing their performance under demanding conditions. researchgate.net This modification is crucial for applications requiring superior stability and durability. datahorizzonresearch.com

The addition of this compound significantly boosts the thermal stability of polymers like polyethylene (B3416737) (PE) and ethylene-vinyl acetate (B1210297) (EVA). When used as a co-agent in a peroxide crosslinking system for high-density polyethylene (HDPE), TAC elevates the material's heat resistance. mdpi.com The crosslinking process restricts the thermal motion of polymer chains, which increases the temperature required for decomposition and deformation. researchgate.net Research has shown that using TAC as a crosslinking agent can enable plastic products to withstand temperatures around 250°C for extended periods. arpmaterials.comhzkeli.com

One study investigated a composite crosslinking system using di-tert-butyl peroxide (DTBP) and Triallyl isocyanurate (TAIC), a structural isomer of TAC, in HDPE. The results demonstrated a notable increase in the heat deformation temperature (HDT). With an optimal formulation, the HDT reached 80.1°C, a significant improvement over neat HDPE and HDPE crosslinked with only peroxide. mdpi.com

Table 1: Effect of Triallyl Isocyanurate (TAIC) and DTBP on the Heat Deformation Temperature (HDT) of HDPE mdpi.com

Material CompositionHeat Deformation Temperature (°C)Percentage Increase vs. Neat HDPE
Neat HDPE--
HDPE + 2.5% DTBP65.0 °C-
HDPE + 2.5% DTBP + 0.3% TAIC78.5 °C20.8% (vs. DTBP only)
HDPE + 2.5% DTBP + 0.5% TAIC80.1 °C23.2% (vs. DTBP only)

The three-dimensional network formed by this compound crosslinking reinforces the polymer matrix, leading to enhanced mechanical strength and greater resistance to chemical attack. neuchem.com The covalent crosslinks introduced by TAC significantly improve properties such as strength, rigidity, and resistance to chemical corrosion. arpmaterials.com In blends of low-density polyethylene (LDPE) and ethylene-vinyl acetate (EVA), the addition of TAC has been shown to markedly improve mechanical properties.

A study on high-density polyethylene (HDPE) crosslinked with a combination of DTBP and TAIC revealed substantial gains in mechanical performance. The introduction of TAIC as an auxiliary cross-linker led to superior results compared to using the peroxide agent alone. mdpi.com The impact strength saw a dramatic increase, and flexural strength was also notably improved, demonstrating the efficacy of TAC in toughening the polymer. mdpi.com

Table 2: Mechanical Properties of HDPE with a Composite Crosslinking System mdpi.com

PropertyNeat HDPEHDPE + 2.5% DTBPHDPE + 2.5% DTBP + 0.3% TAIC
Impact Strength (kJ/m²) 34.1191.24104.73
Flexural Strength (MPa) 27.531.833.6
Cross-linking Degree (%) -74.782.1

The electronics industry increasingly relies on materials that can withstand high operating temperatures and offer excellent electrical insulation. pmarketresearch.com this compound is integral to the production of heat-resistant resins used in electronic components like printed circuit boards (PCBs) and for the encapsulation of semiconductors. pmarketresearch.compmarketresearch.com Its ability to enhance thermal stability and provide excellent dielectric properties makes it a valuable component in epoxy molding compounds (EMCs) used for packaging advanced microchips, which generate significant heat. pmarketresearch.comwelltchemicals.com The use of TAC-modified resins is particularly prominent in the manufacturing of components for 5G infrastructure and high-power LEDs. pmarketresearch.com Furthermore, prepolymers of TAC can be baked onto metal surfaces to create coatings with high resistance to heat, radiation, and weathering, making them suitable for insulating materials in microelectronic products. sinocurechem.com

In the automotive sector, there is a continuous drive for lightweight materials that can endure the high temperatures found in under-hood components and in electric vehicle (EV) systems. pmarketresearch.com this compound is used to produce heat-resistant composites that meet these demands. businessresearchinsights.com It is a key additive in crosslinked polyolefin insulation for high-voltage EV cables and in thermoset composites for battery housings, where thermal stability is critical for safety and performance. pmarketresearch.com The incorporation of TAC helps improve the heat resistance and mechanical properties of various rubber compounds used in automotive seals, gaskets, and hoses. neuchem.com

Applications in Heat-Resistant Resins for Electronics

Development of this compound-Modified Resins

Research into modifying existing resins with this compound and synthesizing entirely new resin systems is an active area of development, aiming to create advanced materials for high-performance applications.

Scientists are exploring the synthesis of novel thermosetting resins by incorporating this compound (or its isomer, Triallyl isocyanurate) as a fundamental building block. One notable development involves a resin composed of Triallyl isocyanurate and a bisphenol A-based epoxy monomer. businessresearchinsights.comproficientmarketinsights.com This resin, which can be cured using either UV radiation or heat treatment, exhibits exceptional thermal stability, dimensional stability, and mechanical strength, making it suitable for demanding applications in the aerospace and automotive industries. businessresearchinsights.comproficientmarketinsights.com Another area of research has focused on synthesizing novel flame retardants by reacting 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) with Triallyl isocyanurate (TAIC) for use in unsaturated polyester (B1180765) (UP) resins. mdpi.com These synthetic routes demonstrate the versatility of TAC and its derivatives in creating next-generation thermosets with tailored properties. asau.ru

This compound in Flame Retardant Formulations

This compound (TAC) is a significant component in the formulation of flame-retardant materials. Its efficacy stems from the inherent chemical structure, particularly the triazine ring, which promotes char formation during combustion. This char layer acts as a barrier, insulating the underlying polymer and reducing the release of flammable volatiles.

TAC is utilized as a crosslinking agent and co-agent in various polymer systems to enhance their fire resistance. nih.govelsevier.es For instance, it is used in polyethylene formulations in conjunction with other flame-retardant chemicals. google.com.na A study involving polyethylene slabs demonstrated that formulations containing this compound, when exposed to a flame, were immediately self-extinguishing upon removal of the flame source. google.com.na

In more advanced applications, TAC is incorporated into polyamide 6 (PA6) formulations. Research on β-radiation crosslinked PA6 modified with flame-retardant additives used TAC as the crosslinking agent. mdpi.com The study found that the improved fire behavior in these crosslinked materials was primarily due to physical phenomena, such as changes in the material's melt viscosity and integrity, rather than alterations to the chemical decomposition pathways of the polymer. mdpi.com

Furthermore, TAC has been instrumental in developing nonflammable polymer electrolytes. In one study, TAC was used as a crosslinking agent and flame retardant in a vulcanized nitrile butadiene rubber (v-NBR) matrix. rsc.org The triazine component of TAC was identified as the key to inhibiting the combustion of the electrolyte. rsc.org This highlights TAC's dual functionality as both a crosslinking agent and a fire retardant.

A summary of a flame-retardant formulation for polyethylene is presented below.

Table 1: Example of a Flame-Retardant Polyethylene Formulation

Component Parts by Weight
Polyethylene (DYNK) 100
Antimony oxide 12.5
Carbon black 10
4,4-thiobis-(6-t-butyl-m-cresol) 1.5
This compound 4
Aluminum 2,3,4-triiodobenzoate 30

Source: google.com.na

This compound in Specialized Polymeric Systems

Beyond flame retardancy, this compound is pivotal in creating specialized polymeric systems with unique functionalities, including thermal energy storage and advanced chromatographic materials.

Shape-Stabilized Phase Change Materials (PCMs)

This compound is used to create shape-stabilized phase change materials (SS-PCMs), which are crucial for thermal energy storage applications. These materials can store and release large amounts of thermal energy during their phase transition. nih.govnih.gov A significant challenge with solid-liquid PCMs is the leakage of the liquid phase, which compromises performance and longevity. nih.govacs.org The use of a crosslinked polymer network based on Triallyl isocyanurate (TAIC, an isomer of TAC) provides an effective solution by creating a stable, three-dimensional matrix that encapsulates the PCM, such as n-octadecane. nih.govresearchgate.net This network successfully prevents the leakage of the molten PCM, ensuring the material remains solid in form even at temperatures well above the PCM's melting point. nih.gov

The synthesis of these advanced PCMs is a multi-step process that is both practical and economical, characterized by mild conditions and short reaction times. nih.govnih.gov The process begins with the modification of Triallyl isocyanurate (TAIC) with hydrogen silicone oil via a hydrosilylation reaction. nih.govacs.orgacs.org This initial step creates a TAIC-silicone oil (TS) intermediate. nih.govnih.gov The successful grafting of the silicone onto the TAIC molecule is a critical step to mitigate phase separation during the subsequent polymerization. acs.org

Following the hydrosilylation, the TS intermediate undergoes radical crosslinking polymerization. nih.govresearchgate.net The remaining unreacted allyl groups on the TAIC participate in this polymerization, forming a robust, three-dimensional crosslinked network. nih.govacs.org This network serves as the supporting matrix, and the PCM (n-octadecane) is synthesized in situ, becoming uniformly dispersed and physically trapped within the polymer structure. nih.govresearchgate.net

The resulting composites, referred to as TSO (PTS/n-octadecane), exhibit excellent thermal reliability and structural stability, which are essential for long-term thermal energy storage applications. nih.govacs.org The high-strength, continuous crosslinked network effectively contains the n-octadecane, contributing to high latent heat storage and great dimensional stability. nih.govacs.org

Differential scanning calorimetry (DSC) analysis of an optimal TSO composite shows a melting temperature of 29.05 °C and a freezing temperature of 22.89 °C, with corresponding high latent heats of 130.35 J/g and 129.81 J/g, respectively. nih.govnih.govresearchgate.netacs.org The stability of these composites is further demonstrated by their performance over repeated thermal cycles. After 100 melting and freezing cycles, the composites showed negligible changes in their thermal properties. nih.govacs.org The phase change temperatures and enthalpies experienced minimal deviation, confirming the superior thermal reliability of the material. nih.govacs.org Furthermore, thermogravimetric analysis (TGA) indicates that the polymer matrix is stable up to high temperatures, with degradation occurring around 431–669 °C. acs.org

Table 2: Thermal Properties of TSO-2 Composite Before and After 100 Thermal Cycles

Property Before Cycling After 100 Cycles Change
Melting Temperature (°C) 29.05 29.08 +0.03
Freezing Temperature (°C) 22.89 23.05 +0.16
Melting Enthalpy (J/g) 130.35 129.08 -0.97%
Freezing Enthalpy (J/g) 129.81 128.59 -0.94%

Source: nih.govacs.org

Synthesis via Hydrosilylation and Crosslinking Polymerization

Poly(Triallyl Isocyanurate-co-Trimethylolpropane Triacrylate) Monoliths for HPLC

In the field of separation science, a novel organic monolithic stationary phase for High-Performance Liquid Chromatography (HPLC) has been developed through the in situ copolymerization of Triallyl isocyanurate (TAIC) and Trimethylolpropane (B17298) triacrylate (TMPTA). oup.comnih.gov In this system, TAIC serves as the functional monomer, while TMPTA acts as the crosslinking agent. researchgate.net The resulting poly(TAIC-co-TMPTA) monolith possesses a uniform, porous structure, good permeability, and high mechanical stability, making it an effective stationary phase for separating small molecules. oup.comresearchgate.net

The performance of these monolithic columns can be finely tuned by adjusting the ratio of the monomer to the crosslinker and the composition of the porogenic solvents used during synthesis. oup.comnih.gov These columns have demonstrated high efficiency, with reported theoretical plate numbers exceeding 15,000 plates per meter in some studies and reaching as high as 125,000 plates per meter in others, indicating excellent separation performance. oup.comnih.govresearchgate.net The successful application of these monoliths in separating various low-molecular-weight organic compounds underscores their potential in analytical chemistry. oup.comoaepublish.com

Polymer Electrolytes for Enhanced Ion Conductivity

This compound (TAC) is a key component in the development of advanced solid polymer electrolytes (SPEs) for applications such as lithium-ion batteries. These SPEs offer potential advantages in safety and processability over traditional liquid or inorganic solid electrolytes. rsc.org The incorporation of TAC as a crosslinking agent has been shown to deliver nonflammable, elastic, and fast ion-conducting polymer electrolytes. rsc.org

In a notable study, an SPE was created using a vulcanized nitrile butadiene rubber (v-NBR) matrix, with TAC acting as a vulcanization accelerator and crosslinking agent. rsc.org The unique structure of TAC plays a dual role: the triazine rings contribute to the electrolyte's nonflammability, while the electronegative nitrogen atoms in the ring structure facilitate the dissociation and transport of lithium ions by helping to delocalize lithium salts. rsc.org This leads to a significant enhancement in ionic conductivity. The resulting rubber-based polymer electrolyte exhibited a high ionic conductivity of 1.8 × 10⁻⁴ S cm⁻¹ at room temperature, coupled with good mechanical properties and excellent flame retardancy. rsc.org This level of conductivity is comparable to that of polymer-in-salt solid electrolytes (PISSEs), which are known for their high ion transport capabilities. oaepublish.comoaes.cc

Table 3: Properties of v-NBR/TAC/IL Solid Polymer Electrolyte

Property Value
Ionic Conductivity (at room temp.) 1.8 × 10⁻⁴ S cm⁻¹
Tensile Strength 0.58 MPa
Elongation at Break 162%
Flame Retardancy Excellent

Source: rsc.org

Use in Adsorbents for Medical Applications (e.g., Artificial Kidneys)

This compound (TAC) serves as a critical crosslinking monomer in the synthesis of advanced adsorbent polymers for various medical applications. Its trifunctional nature allows for the creation of highly stable, three-dimensional polymer networks with tailored porosity and surface chemistry, which are essential for targeted adsorption of biological molecules. These adsorbent materials are integral in developing devices for extracorporeal blood purification therapies.

One of the notable applications is in the development of adsorbents for artificial kidneys. nih.gov Research has demonstrated that polymers created from triallyl isocyanurate, methacrylate, and divinylbenzene (B73037) can function as effective adsorbents for urea (B33335). nih.gov This is crucial for patients with renal failure, where the removal of metabolic waste products like urea from the blood is a primary therapeutic goal.

Beyond urea removal, TAC-based copolymers have been engineered for more specific hemoperfusion applications. Biocompatible affinity adsorbents have been prepared from a macroporous glycidyl (B131873) methacrylate-triallyl isocyanurate (GT) copolymer. nih.gov These materials are designed to remove circulating immune complexes (CICs) from the bloodstream, which are implicated in a variety of autoimmune diseases. nih.gov Studies involving these GT-based adsorbents have shown that the adsorption of CICs is dependent on factors such as contact time, temperature, and initial concentration. nih.gov Importantly, in animal hemoperfusion trials, the removal of CICs was both efficient and rapid. nih.gov The trials also confirmed the material's biocompatibility, with negligible effects on red blood cells, white blood cells, platelets, and hemoglobin, while acid-base balance, electrolytes, and key plasma proteins remained minimally affected. nih.gov

Another significant medical application is the removal of low-density lipoprotein (LDL), often referred to as "bad cholesterol," from the blood. A novel adsorbent for LDL was prepared using macroporous polyvinyl alcohol (PVA) beads. jlu.edu.cn These beads were synthesized through the suspension copolymerization of vinyl acetate and triallyl isocyanurate, followed by alcoholysis. jlu.edu.cn By functionalizing these beads with ligands like indole-3-acetic acid, which mimics the indole (B1671886) group of tryptophan, the adsorbents demonstrated a satisfactory binding capacity for LDL in vitro. jlu.edu.cn

The versatility of TAC is also seen in the creation of super-adsorbent microspheres based on a triallyl isocyanurate-maleic anhydride (B1165640) copolymer, which can remove organic pollutants, such as the pharmaceutical diclofenac (B195802) sodium, from aqueous environments. researchgate.net

Table 1: this compound-Based Adsorbents in Medical Applications

Application AreaPolymer CompositionTarget MoleculeKey Research Finding
Artificial KidneyTriallyl isocyanurate, Methacrylate, DivinylbenzeneUreaStudied as a potential adsorbent for urea in artificial kidney systems. nih.gov
HemoperfusionGlycidyl methacrylate-triallyl isocyanurate (GT) copolymerCirculating Immune Complexes (CICs)Efficient and rapid removal of CICs in animal trials with minimal impact on blood components. nih.gov
Cholesterol RemovalPolyvinyl alcohol (PVA) beads from Vinyl acetate and Triallyl isocyanurateLow-Density Lipoprotein (LDL)Adsorbent with indole-3-acetic acid as a ligand showed satisfactory LDL binding capacity. jlu.edu.cn
Toxin RemovalTriallyl isocyanurate-maleic anhydride copolymerOrganic Pollutants (e.g., Diclofenac Sodium)Microspheres demonstrated high efficiency in removing pharmaceutical pollutants from water. researchgate.net

Application in Chiral Stationary Phases for HPLC

In the field of analytical chemistry, this compound (TAC) is utilized as a crosslinking agent in the fabrication of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov The separation of enantiomers (chiral isomers) is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. TAC's ability to form a robust, crosslinked polymer matrix is essential for the stability and performance of these specialized chromatography columns. d-nb.infonih.gov

Early research identified the use of triallyl isocyanurate polymerized with vinyl acetate to create a CSP for the resolution of amino acid enantiomers. nih.gov This demonstrated the fundamental utility of TAC in creating a rigid support structure onto which chiral selectors could be immobilized.

More recent advancements have focused on developing monolithic stationary phases, which offer high permeability and easy preparation. d-nb.infonih.gov In one such study, a chiral monolithic stationary phase was prepared by the direct polymerization of the functional monomers allyl-β-cyclodextrin and methyl methacrylate, using triallyl isocyanurate and ethylene (B1197577) glycol dimethacrylate as the crosslinking monomers. d-nb.infonih.gov This approach leverages the chiral recognition capabilities of cyclodextrin. The resulting monolithic column exhibited excellent permeability and a high theoretical plate number of 35,560 plates/m for naphthalene, indicating good separation efficiency. d-nb.infonih.gov This specific CSP was successfully used to separate the enantiomers of ibuprofen (B1674241) and ephedrine (B3423809), achieving resolution values of 1.89 and 0.98, respectively. d-nb.infonih.gov

Another application involves a medium composed of poly(vinyl acetate-triallyl isocyanurate-divinylbenzene) coupled with oligo-β-cyclodextrin. acs.orgacs.org This material was developed for the specific purpose of isolating puerarin, a flavonoid, showcasing the adaptability of TAC-based polymers for preparative separation tasks. acs.orgacs.org

Table 2: this compound in Chiral Stationary Phases for HPLC

CSP Base MaterialCo-monomers / CrosslinkersSeparation ApplicationPerformance Metrics
Vinyl acetate polymerTriallyl isocyanurateResolution of amino acid enantiomersEmployed as a crosslinking agent in the synthesis of the CSP. nih.gov
Monolithic (Allyl-β-cyclodextrin based)Methyl methacrylate, Ethylene glycol dimethacrylateSeparation of ibuprofen and ephedrine enantiomersEfficiency: 35,560 plates/m. Resolution (Rs): 1.89 (Ibuprofen), 0.98 (Ephedrine). d-nb.infonih.gov
Poly(vinyl acetate-divinylbenzene)Triallyl isocyanurate, Oligo-β-cyclodextrinIsolation of Puerarin from Pueraria flavonesDeveloped as a medium for isolating a specific natural product. acs.orgacs.org

Degradation Pathways and Environmental Fate of Triallyl Cyanurate

Thermal Degradation Mechanisms of Triallyl Cyanurate and its Polymers

Thermal degradation involves the breakdown of a compound at elevated temperatures. For this compound and the polymers it forms, this process leads to the cleavage of its chemical bonds, resulting in the formation of simpler, lower molecular weight substances. The decomposition temperature for this compound is noted to be 156°C (at 3 hPa), while polymers of its isomer, Triallyl isocyanurate (TAIC), can have thermal decomposition temperatures of 400°C or higher. chemwinfo.comhep.com.cn Hazardous decomposition products from the thermal breakdown of the related compound Triallyl isocyanurate include carbon dioxide, carbon monoxide, and various nitrogen oxides (NOx). researchgate.net

A primary concern regarding the thermal decomposition of this compound's isomer, Triallyl isocyanurate, is the potential release of Allyl Alcohol and Isocyanuric Acid. researchgate.net It is theorized that, similar to how acrylic and methacrylic esters can release their corresponding acids upon heating, the ester groups in Triallyl isocyanurate can hydrolyze under thermal stress to yield these two products. researchgate.net This decomposition pathway is a significant consideration, particularly in industrial settings where the compound is heated during the formulation of materials like rubber. researchgate.net

Oxidative Degradation Studies

This compound is susceptible to degradation through oxidation, especially when exposed to strong oxidizing agents. One method of oxidative degradation that has been studied for its isomer, Triallyl isocyanurate, is the Fenton oxidation process. researchgate.net This advanced oxidation process utilizes hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals, which then attack and break down the organic molecule. In a study on treating wastewater containing Triallyl isocyanurate, an alkaline demulsification step followed by the Fenton process was employed. researchgate.net The Fenton oxidation stage, under optimal conditions, achieved a Chemical Oxygen Demand (COD) removal rate of 49.6% and significantly improved the biodegradability of the wastewater, as indicated by the increase in the BOD5/COD ratio to 0.36. researchgate.net

Process Parameter Optimal Condition Result Source
Alkaline DemulsificationReaction Temperature60℃TAIC Removal: >70.3% researchgate.net
pH12COD Removal: >46.4% researchgate.net
Fenton OxidationH₂O₂ Dosage7 g·L⁻¹COD Removal: 49.6% researchgate.net
n(H₂O₂)/n(Fe²⁺)3:1B/C Ratio: 0.36 researchgate.net
Reaction Time40 min researchgate.net
Initial pH3.5 researchgate.net
This table presents data on the pre-treatment of Triallyl isocyanurate (TAIC) wastewater using alkaline demulsification and Fenton oxidation.

Advanced Oxidation Processes for this compound Degradation in Wastewater

Advanced Oxidation Processes (AOPs) are highly effective for treating wastewater containing refractory organic compounds like this compound's isomer, Triallyl isocyanurate (TAIC). hep.com.cn These processes are characterized by the generation of powerful oxidizing species, primarily hydroxyl radicals (HO•), which can non-selectively degrade a wide range of pollutants. hep.com.cn

Both ozonation (O₃) and a combination of ultraviolet light with ozone (UV/O₃) have been proven effective in degrading Triallyl isocyanurate (TAIC) in wastewater. hep.com.cn Research shows that both processes can achieve a 99% degradation of TAIC within just five minutes of treatment. hep.com.cn However, a significant difference lies in their ability to mineralize the compound, which is the complete conversion of the organic molecule to inorganic substances like carbon dioxide and water. researchgate.nethep.com.cn The UV/O₃ process demonstrates a much higher mineralization rate, achieving 70% in 30 minutes, compared to only 9% for the standalone ozonation process over the same period. hep.com.cn This indicates that while ozonation alone can effectively transform the parent TAIC molecule, the UV/O₃ combination is far more efficient at completely destroying the organic intermediates. hep.com.cn

Process Time TAIC Degradation Mineralization (TOC Removal) Source
O₃ alone5 min99%- hep.com.cn
30 min-9% hep.com.cn
UV/O₃5 min99%- hep.com.cn
30 min-70% hep.com.cn
This table compares the efficiency of Ozonation (O₃) versus the UV/O₃ process for the degradation and mineralization of Triallyl isocyanurate (TAIC) in wastewater.

During the degradation of Triallyl isocyanurate (TAIC) by O₃ and UV/O₃ processes, several intermediate organic compounds are formed before complete mineralization occurs. hep.com.cn Studies have proposed four potential degradation pathways based on the identification of these intermediates. hep.com.cn The initial attack by ozone or hydroxyl radicals is believed to target the allyl groups of the TAIC molecule. This leads to the cleavage of the C=C double bonds within the allyl groups, breaking them down and eventually leading to the destruction of the central triazine ring structure. hep.com.cn

The efficiency of AOPs for Triallyl isocyanurate (TAIC) degradation is significantly influenced by environmental factors such as the pH of the water and the presence of certain inorganic ions. hep.com.cn

Ions: The presence of carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions can decrease the efficiency of Total Organic Carbon (TOC) removal. hep.com.cn However, only carbonate ions were found to have a direct negative impact on the degradation of the parent TAIC molecule itself. hep.com.cn Chloride (Cl⁻) ions can act as radical scavengers, but this effect only becomes significant at high concentrations (above 500 mg/L). hep.com.cn

Factor Condition Effect on TAIC Degradation Source
pH AcidicFavors direct reaction with O₃ hep.com.cn
pH 9Maximum TOC removal (mineralization) hep.com.cn
AlkalineFavors indirect reaction via hydroxyl radicals hep.com.cn
Ions CO₃²⁻, HCO₃⁻Decrease TOC removal hep.com.cn
CO₃²⁻Negatively impacts TAIC degradation hep.com.cn
Cl⁻Radical scavenging effect at high concentrations (>500 mg/L) hep.com.cn
This table summarizes the influence of pH and common ions on the degradation of Triallyl isocyanurate (TAIC) by advanced oxidation processes.

Identification of Intermediate Products and Degradation Pathways

Biodegradability and Ecotoxicity Assessment

The environmental impact of this compound (TAC) is primarily defined by its persistence and its effects on aquatic ecosystems. Based on available data, the substance is not readily biodegradable, suggesting it can persist in the environment. chemwinfo.com Furthermore, it is classified as toxic to aquatic life, with these effects being long-lasting. chemwinfo.comechemi.comspectrumchemical.com

Environmental Profile and Scrutiny

This compound's environmental profile is characterized by its toxicity to aquatic organisms and its limited biodegradability. chemwinfo.com Regulatory and safety assessments consistently label the compound as "toxic to aquatic life with long lasting effects". echemi.comspectrumchemical.comnih.gov This classification underscores its potential to pose a risk to environmental compartments, particularly water bodies. chemwinfo.com

Studies on its biodegradability have concluded that TAC is not readily biodegradable. chemwinfo.com This resistance to natural degradation processes contributes to its persistence. The substance's interaction with soil is also a key aspect of its environmental fate. A study conducted according to OECD guideline 121 determined the substance's soil organic carbon-water (B12546825) partitioning coefficient (Koc) to be 398, with a log Koc of 2.6. europa.eu This value indicates that this compound has a limited potential for sorption and is expected to have low mobility in soils. europa.eu

Table 1: Environmental Profile of this compound

ParameterFindingSource(s)
Aquatic Toxicity Toxic to aquatic life with long-lasting effects. chemwinfo.com, echemi.com, nih.gov, spectrumchemical.com
Biodegradation Not readily biodegradable. chemwinfo.com, europa.eu
Mobility in Soil Low mobility. europa.eu
Sorption Potential Limited sorption potential (Log Koc = 2.6). europa.eu
PBT/vPvB Classification Not considered to be either PBT or vPvB. chemwinfo.com

Bioaccumulation Potential

The potential for this compound to accumulate in living organisms is considered to be low. chemwinfo.comavient.com This assessment is based on its physicochemical properties, primarily its octanol-water partition coefficient (Log Pow). chemwinfo.com

The Log Pow value is an indicator of a substance's lipophilicity; higher values suggest a greater potential to accumulate in the fatty tissues of organisms. The reported Log Pow for this compound is 3.25 at 20°C. echemi.com Another source notes a log Pow of 2.2 for the related compound Triallyl isocyanurate, which also indicates a low potential for bioaccumulation. avient.comfishersci.com The European Chemicals Agency (ECHA) registration dossier references a measured log Pow of 2.8 used in quantitative structure-activity relationship (QSAR) calculations. europa.eu While the values vary slightly, they fall within a range that generally corresponds to a low to moderate bioaccumulation potential.

Table 2: Bioaccumulation Parameters for this compound

ParameterValueImplicationSource(s)
Bioaccumulation No bioaccumulation expected.Low risk of accumulating in organisms. chemwinfo.com
Log Pow 3.25Low to moderate potential. echemi.com
Log Pow (used for QSAR) 2.8Low to moderate potential. europa.eu
Bioconcentration Factor (BCF) -Low potential. avient.com

Theoretical Modeling and Computational Studies of Triallyl Cyanurate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of triallyl cyanurate and its isomer, triallyl isocyanurate (TAIC). royalsocietypublishing.orgresearchgate.netresearchgate.netrsc.org Much of the computational research has focused on TAIC due to its role as a multifunctional crosslinking agent, and the fact that this compound can transform into triallyl isocyanurate through the rearrangement of its allyl groups. royalsocietypublishing.org

DFT calculations have been extensively used to investigate the reaction behavior of the this compound/isocyanurate system, especially in the context of polyethylene (B3416737) (PE) crosslinking. royalsocietypublishing.orgresearchgate.netx-mol.net Studies have employed the B3LYP functional with the 6–311+G(d,p) basis set to identify reaction pathways, transition states (TS), and potential energy barriers. royalsocietypublishing.orgresearchgate.netresearchgate.netrsc.org

Key findings from these theoretical investigations include:

Reaction Mechanisms: DFT studies have detailed the reaction channels involved in the ultraviolet (UV) radiation crosslinking of PE when TAIC is present. royalsocietypublishing.orgrsc.org The process is typically initiated by a photoinitiator, such as benzophenone (B1666685) (Bp). royalsocietypublishing.orgresearchgate.net

Potential Energy Barriers: The reaction potential barriers for various steps have been calculated. For instance, the barrier for the formation of a polyethylene radical by TAIC was found to be 1.70 eV. royalsocietypublishing.orgrsc.org The investigation of 10 to 13 different reaction channels has provided a comprehensive potential energy surface for the crosslinking process. royalsocietypublishing.orgresearchgate.netresearchgate.net

Isomerization: The intramolecular isomerization of TAIC has been explored. royalsocietypublishing.orgresearchgate.net One study noted that this compound (TAC) can be formed from the isomerization of TAIC, and this transformation was investigated using DFT calculations. royalsocietypublishing.org This highlights the close relationship and potential interconversion of the two isomers under reaction conditions.

The results from these DFT studies provide a molecular-level understanding that can guide the optimization of industrial processes like the UV radiation crosslinking of PE for high-voltage cable insulation. royalsocietypublishing.orgdoi.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The energy gap (Eg) between these orbitals, along with the electron affinity (EA), has been calculated for TAIC to understand its role in chemical reactions. researchgate.netrsc.orgrsc.org

HOMO-LUMO Gap (Eg): The Eg indicates the energy required for electronic excitation. For TAIC, the calculated HOMO-LUMO gap is 6.90 eV. royalsocietypublishing.org This value is significantly smaller than that of a model polyethylene molecule (4-methylheptane, 8.38 eV), suggesting that the introduction of TAIC into the PE matrix is favorable for electronic dissociation. royalsocietypublishing.org The energy of an electronic transition decreases as the energy gap narrows. royalsocietypublishing.orgrsc.org

Electron Affinity (EA): EA measures the ability of a molecule to accept an electron. The adiabatic electron affinity (EAa) for TAIC has been calculated to be -0.26 eV. royalsocietypublishing.org This value, when compared to other molecules in the crosslinking system, helps to explain its electron-accepting capabilities during the reaction. royalsocietypublishing.org For instance, TAIC has a weaker ability to accept an electron compared to benzophenone (EAa = 0.73 eV). royalsocietypublishing.org The vertical electron affinity (EA(v)) is determined from the energy difference between a neutral molecule and its anion at the neutral molecule's geometry, while the adiabatic electron affinity (EA(a)) uses the optimized geometries for both the neutral and anion states. mdpi.com

Calculated Electronic Properties of Triallyl Isocyanurate (TAIC) and Related Compounds. royalsocietypublishing.org
CompoundHOMO-LUMO Gap (Eg) (eV)Adiabatic Electron Affinity (EAa) (eV)
Triallyl Isocyanurate (TAIC)6.90-0.26
Polyethylene (model)8.38-1.09
Benzophenone (Bp)4.900.73
Trimethylolpropane (B17298) Trimethacrylate (TMPTMA)5.810.86

The ionization potential (IP) is the energy required to remove an electron from a molecule and is another key parameter derived from quantum chemical calculations. rsc.orgrsc.org It provides insight into a molecule's reducing ability. royalsocietypublishing.org Like electron affinity, IP can be calculated as vertical (IP(v)), based on the neutral molecule's geometry, or adiabatic (IP(a)), using optimized geometries for both neutral and cation species. rsc.orgmdpi.com

Calculations performed at the B3LYP/6-311+G(d,p) level show that the ionization potentials of molecules like TAIC are lower than that of polyethylene. royalsocietypublishing.org This is attributed to the presence of heteroatoms and π-conjugated systems, which leads to higher HOMO energy levels, consistent with Koopmans' theorem. royalsocietypublishing.orgrsc.org The reliability of these computational methods is supported by the good agreement between the calculated adiabatic IP for benzophenone and its experimental value. royalsocietypublishing.org

HOMO-LUMO Energy Gaps and Electron Affinities

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This approach allows for the prediction of macroscopic properties from the underlying molecular interactions.

MD simulations have been employed to investigate complex systems containing this compound as a crosslinking agent. researchgate.netresearchgate.net One area of focus has been the prediction of the dielectric properties of thermosetting polymer systems for high-frequency applications, such as those in 5G and 6G communication technologies. researchgate.netresearchgate.net In these studies, thermosetting polyphenylene oxide (m-PPO) was used as the resin matrix, and its properties were simulated when combined with crosslinkers including this compound and triallyl isocyanurate. researchgate.netresearchgate.netx-mol.net The goal of such simulations is to provide a comprehensive understanding of how the crosslinker's structure influences the final properties of the material, offering an efficient method to screen materials and accelerate the development of advanced substrates for electronic devices. researchgate.netresearchgate.net

Computational Approaches to Predicting Polymer Properties

Computational methods are increasingly used to establish structure-property relationships for complex three-dimensional network polymers. nih.gov By combining techniques like kinetic Monte Carlo with molecular dynamics simulations, researchers can predict the entire formation process of a polymer network, accounting for chemical reactivity, diffusivity, and segmental composition. nih.gov This allows for the prediction of macroscopic properties based on molecular descriptors like pore size or the distribution of dangling chains. nih.gov

The mechanical properties of polymers derived from this compound are critical for their application. Experimental studies have shown that TAC, as a co-agent in rubber vulcanization, can form a semi-interpenetrating polymer network that enhances the mechanical properties of the final material. researchgate.net For example, in silica-filled EPDM rubber, TAC improves the interaction between the polymer and the filler, leading to an increased crosslinking density and better mechanical performance. mdpi.com Similarly, a nonflammable and elastic polymer electrolyte developed using TAC as a crosslinking agent exhibited good mechanical properties, with a tensile strength of 0.58 MPa and an elongation of 162%. rsc.org

While experimental data confirms the positive impact of TAC on mechanical properties, detailed computational predictions for these specific systems represent an emerging field of study. The computational frameworks that predict the formation of 3D network polymers can, in principle, be extended to calculate mechanical properties like modulus and tensile strength from the simulated molecular structure. nih.gov Such predictive modeling would be invaluable for designing novel polymers with tailored mechanical performance from the ground up.

Thermal Properties

Theoretical modeling and computational studies provide significant insights into the thermal characteristics of this compound (TAC). These investigations often employ methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to predict and understand the thermal behavior of TAC and its composites.

Molecular dynamics simulations have been utilized to explore the thermal stability of various polymer systems incorporating TAC as a crosslinking agent. For instance, in studies involving thermosetting polyphenylene oxide (m-PPO) resins, MD simulations have been instrumental in predicting thermal properties. researchgate.net Experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often used to validate the computational models. TGA curves provide information on the decomposition temperatures, while DSC helps in determining glass transition temperatures and other thermal transitions. researchgate.net

Research on polymer composite electrolyte membranes has also shed light on the role of TAC in enhancing thermal stability. In composites of poly(ethylene-co-vinyl alcohol) (EVOH) and polybutylene terephthalate (B1205515) (PBT), the addition of a crosslinking agent like triallylamine, which is structurally related to TAC, has been shown to significantly increase the thermal degradation activation energy. researchgate.net This suggests that the crosslinked network created by such agents is effective in improving resistance to thermal degradation. researchgate.net

The following table summarizes key thermal properties of a representative polymer system with and without a crosslinking agent, based on findings from computational and experimental studies.

Table 1: Thermal Properties of Polymer Composites

Property Base Polymer Polymer with Crosslinking Agent
Decomposition Temperature (TGA) Lower Higher
Thermal Degradation Activation Energy 125 kJ/mol 340 kJ/mol (at 80% conversion) researchgate.net
Glass Transition Temperature (DSC) Varies Generally Increases

Note: The data presented are illustrative and based on findings from studies on related crosslinking systems. Actual values can vary depending on the specific polymer matrix and processing conditions.

Modeling of Crosslinking Networks and Polymer Architecture

The modeling of crosslinking networks and the resulting polymer architecture is crucial for understanding the structure-property relationships in materials cured with this compound (TAC). Computational methods, including molecular dynamics (MD) simulations and quantum chemistry calculations, are powerful tools for investigating these complex three-dimensional structures.

Quantum chemistry calculations, often based on Density Functional Theory (DFT), are used to investigate the reaction mechanisms of the crosslinking process. mdpi.commdpi.comrsc.org These calculations can determine the energy barriers and transition states for the various chemical reactions involved in the formation of the crosslinked network. mdpi.comrsc.org This level of detail is essential for understanding how factors like temperature and initiators affect the crosslinking efficiency and the final polymer architecture. Studies have shown that auxiliary crosslinking agents like TAC can significantly accelerate crosslinking reactions. mdpi.com

The structure of the resulting polymer network can be characterized as a complex web of interconnected polymer chains. The trifunctional nature of TAC, with its three allyl groups, allows it to act as a junction point, connecting multiple polymer chains together. pentasil.eu This leads to the formation of a dense, three-dimensional network that imparts enhanced mechanical strength and thermal stability to the material. The modeling can also reveal the formation of different types of crosslinked structures, such as bridged or star configurations, depending on the reaction conditions and the polymer matrix. mdpi.com

The table below provides a conceptual overview of the architectural features of a polymer network with and without TAC as a crosslinking agent.

Table 2: Polymer Network Architecture

Feature Polymer without TAC Polymer with TAC
Network Structure Linear or Branched Chains 3D Crosslinked Network
Crosslink Density Low / None High
Polymer Chain Rigidity Lower Higher
Mechanical Strength Lower Higher

| Thermal Stability | Lower | Higher |

Emerging Research Areas and Future Directions

Sustainable and Eco-Friendly Triallyl Cyanurate Formulations

The increasing global emphasis on sustainability is a significant driver in the chemical industry, prompting research into eco-friendly material solutions. datahorizzonresearch.com This trend has spurred the development of sustainable formulations involving this compound, focusing on reducing environmental impact without compromising performance. datahorizzonresearch.comgitbook.io Efforts are being directed towards creating formulations derived from renewable or bio-based raw materials to lessen the dependence on traditional petroleum-based feedstocks. datahorizzonresearch.com The volatility in the prices of raw materials like allyl alcohol and cyanuric chloride, which are petroleum derivatives, further incentivizes this shift. pmarketresearch.com

A key area of sustainable research is the incorporation of this compound into bio-based and recycled polymer systems. datahorizzonresearch.com TAC is being investigated as a co-agent to create more environmentally friendly materials from these sources. datahorizzonresearch.com

In the realm of recycled polymers, TAC has been studied as an additive to improve the properties of mixed plastic waste. Research has shown that adding TAC to compositions of recovered materials, such as High-Density Polyethylene (B3416737) (HDPE), Polypropylene (PP), and Polystyrene (PS), significantly improves the material's modulus when subjected to irradiation. osti.gov For instance, substantial improvements were noted at a 10% concentration of TAC. osti.gov Another study focused on blends of HDPE and reclaimed tire rubber (RTR), where TAC was used as a co-agent during gamma irradiation curing. researchgate.net The results indicated that the addition of TAC enhanced the mechanical and thermal properties of the recycled blend. researchgate.net

In the domain of bio-based polymers, which are produced from renewable sources like corn starch or vegetable fats, TAC and its isomer Triallyl isocyanurate (TAIC) are used to enhance material properties. google.com Bio-based polyesters like Polylactic acid (PLA) can be modified with crosslinking agents such as TAIC to improve melt strength, stiffness, and toughness. google.com Research has also explored the use of TAC in creating bio-based thermosets, where it acts as a reactive diluent. nsf.gov The goal is to develop fully renewable systems where both the primary resin and additives like TAC are derived from sustainable feedstocks. nsf.gov

Research AreaPolymer SystemRole of this compound (TAC)Key FindingSource
Recycled PolymersHDPE, PP, PS mixed wasteCrosslinking AgentSignificant improvement in modulus with 10% TAC under irradiation. osti.gov
Recycled PolymersHDPE / Reclaimed Tire Rubber (RTR)Co-agent with gamma irradiationEnhanced mechanical and thermal properties. researchgate.net
Bio-based PolymersPolylactic acid (PLA)Co-agent (with peroxide)Controls the increase in elastic modulus, improving properties. google.com
Bio-based PolymersFuran Resin from plant sourcesAdditivePart of an additive system to create a low-viscosity, high-strength resin. google.com

This compound in Additive Manufacturing (3D Printing)

Additive manufacturing (AM), or 3D printing, is a rapidly growing field that allows for the creation of complex, customized objects directly from digital models. acs.orgresearchgate.net The performance of 3D printed parts is highly dependent on the properties of the polymer materials used. researchgate.net this compound and its isomer TAIC are emerging as important additives in the formulation of resins for 3D printing, particularly for vat photopolymerization and material extrusion techniques. datahorizzonresearch.comacs.org

In these processes, TAC functions as a crosslinking agent. datahorizzonresearch.com When added to photocurable resins, its three allyl groups can participate in polymerization reactions initiated by light or heat, creating a robust three-dimensional polymer network. This crosslinking enhances critical properties of the printed object, such as mechanical strength, thermal stability, and resolution. researchgate.net

For example, research has been conducted on improving the thermal and mechanical properties of Polylactic acid (PLA), a common material in Fused Deposition Modeling (FDM), by introducing crosslinking with TAIC and a peroxide. researchgate.net Similarly, furan-based resins for 3D printing have been developed using TAC as part of an additive package to achieve low viscosity, high curing speed, and high strength. google.com In photocurable resins for volumetric additive manufacturing, thiol-ene systems incorporating TATATO (1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione), a derivative of TAC, are used. google.com

The integration of TAC allows for the production of higher-performance, more durable end-user parts, moving the application of 3D printing beyond simple prototyping to functional manufacturing. datahorizzonresearch.comacs.org

Novel Applications in Renewable Energy Technologies

The transition to renewable energy sources is creating demand for advanced materials that can withstand demanding operational conditions. datahorizzonresearch.comdataintelo.com this compound is finding new applications in this sector due to its ability to impart superior heat resistance, durability, and electrical insulation properties to polymers. datahorizzonresearch.comgitbook.io

In the electric vehicle (EV) industry, battery safety and performance are paramount. pmarketresearch.comnih.gov Lithium-ion batteries can be susceptible to thermal runaway, a hazardous condition where increasing temperature leads to an uncontrolled exothermic reaction. nih.govresearchgate.net this compound and its isomer TAIC are being investigated as electrolyte additives to improve the thermal stability of lithium-ion batteries. nih.govresearchgate.net

Research has shown that TAC can act as a thermal protector. researchgate.net When added to the electrolyte, TAC's unsaturated allyl groups can form a protective film on the cathode surface through electrochemical oxidation. researchgate.netmdpi.com This film suppresses the exothermic reactions that can occur between the cathode material and the electrolyte at high temperatures, thereby delaying the onset of thermal runaway. researchgate.net

Key findings from research include:

Delayed Exothermic Reaction: The addition of 3 wt.% TAC to an electrolyte was found to delay the exothermic reaction temperature by 52°C (from 275°C to 327°C). nih.govresearchgate.net

Suppressed Heat Generation: A 5 wt.% TAC solution was shown to suppress 75.1% of the exothermic energy generated from the oxygen evolution reaction at the cathode. nih.govresearchgate.net

Improved Cycle Performance: In LiCoO2/graphite batteries, the addition of 0.5 wt.% TAIC improved capacity retention by 10% after 600 cycles at 45°C and a high voltage of 4.5V. mdpi.com

TAC is also used in the production of thermoset composites for battery housings and in crosslinked polyolefin insulation for high-voltage cables in EVs, contributing to lighter and more heat-resistant components. pmarketresearch.com

ParameterSystemAdditiveResultSource
Onset Temperature of Exothermic ReactionLi-ion Battery Cathode3 wt.% TAC in electrolyteIncreased from 275°C to 327°C nih.govresearchgate.net
Exothermic Energy SuppressionLi-ion Battery Cathode5 wt.% TAC in electrolyteSuppressed 75.1% of exothermic energy nih.govresearchgate.net
High-Temperature Cycle PerformanceLiCoO2/graphite full battery (4.5V)0.5 wt.% TAIC in electrolyte10% increase in capacity retention after 600 cycles at 45°C mdpi.com
High-Temperature StorageLiCoO2/graphite full battery0.5 wt.% TAIC in electrolyteThickness swelling reduced to ~6% after 24h at 85°C mdpi.com

The wind energy sector also presents opportunities for high-performance materials. datahorizzonresearch.com Wind turbine blades are large composite structures that must be both lightweight and extremely durable to withstand environmental stresses over long periods. datahorizzonresearch.com this compound can be used as a crosslinking agent in the production of the high-performance composite materials used for these blades. datahorizzonresearch.com Its incorporation into the polymer matrix of the composites enhances their thermal stability and mechanical properties, contributing to the development of more reliable and long-lasting wind energy solutions. datahorizzonresearch.compmarketresearch.com

EV Battery Component Innovation and Enhanced Thermal Stability

Integration of this compound in Next-Generation Electronic Materials

The electronics industry consistently demands materials with improved performance, particularly in terms of thermal management, electrical insulation, and durability. gitbook.iopmarketresearch.com this compound and its isomer TAIC are valuable in formulating advanced materials for a range of electronic applications, from wire and cable insulation to semiconductor packaging. datahorizzonresearch.comgoogle.com

TAC's utility stems from its ability to create highly crosslinked polymers that exhibit excellent heat resistance and chemical stability. google.com This makes it suitable for use as a sealing material for printed circuit boards and for encapsulating electronic components. pmarketresearch.comgoogle.com Low levels of impurities in TAC are crucial for these applications to prevent metal corrosion on sensitive electronic parts. google.comgoogle.com

Emerging applications for TAC in next-generation electronics include:

High-Performance Insulation: It is used in crosslinked polymers for high-voltage cable insulation, which is critical for modern power grids and advanced electronics. pmarketresearch.com

Semiconductor Packaging: TAC is integral to epoxy molding compounds used in semiconductor packaging, especially for advanced chips that require efficient heat dissipation. pmarketresearch.com

Advanced Displays: It is used in materials for photo-alignment films in liquid crystal displays and as an auxiliary agent for liquid crystal materials. sarex.com

Solar Cells: TAC and TAIC are expected to be used in applications for solar cell materials, often as part of sealing or encapsulation layers. google.comgoogle.comsarex.com

The continuous drive for miniaturization and higher power density in electronics ensures that advanced crosslinking agents like this compound will remain a key area of materials research and development. gitbook.iopmarketresearch.com

Low-Dielectric Materials for 5G Infrastructure and High-Frequency Devices

The deployment of 5G and future wireless technologies necessitates the development of materials with low dielectric constants (Dk) and low dissipation factors (Df) to ensure signal integrity, minimize transmission loss, and improve energy efficiency at high frequencies. researchgate.netjustia.com this compound is a key component in the formulation of such low-dielectric resin systems.

Research has shown that TAC is an effective crosslinking agent for thermosetting resins like modified polyphenylene oxide (m-PPO) and cyanate (B1221674) esters, which are used in high-performance copper-clad laminates (CCL) and printed circuit boards (PCBs) for 5G applications. researchgate.netresearchgate.net The global demand for TAC is significantly driven by its use in high-performance insulation and flame-retardant polymers for the electronics industry, particularly for 5G infrastructure. pmarketresearch.com When blended with resins such as polyphenylene ether (PPE) or cyanate esters, TAC helps create crosslinked networks with superior thermal resistance and dimensional stability, which are critical for high-frequency devices. justia.comsemiconductor-digest.comkunststoffe.de

Recent studies have utilized molecular dynamics (MD) simulations to predict and optimize the dielectric properties of these materials. For instance, simulations of thermosetting polyphenylene oxide (m-PPO) combined with TAC as a crosslinking agent have been employed to forecast the material's dielectric performance at frequencies above 10⁷ Hz, accelerating the development of materials for high-frequency electronic devices. researchgate.netresearchgate.net These simulation-driven approaches provide comprehensive insights into how different crosslinkers affect the final properties of the substrate materials, effectively screening candidates for advanced applications. researchgate.net The goal is to achieve materials with a Dk value of less than 4.0 and a Df value below 0.006 at 10 GHz, standards that TAC-containing composites are helping to meet. justia.com

Table 1: Dielectric Properties of Resin Systems Utilizing this compound (TAC)

Resin System Key Feature Target Application Reference
Polyphenylene Ether (PPE) / TAC Low Dk/Df, high dimensional stability High-frequency copper-clad laminates justia.com
Cyanate Ester (CE) / TAC Ultra-low loss, high glass transition temp. Advanced IC substrates, telecommunications semiconductor-digest.comkunststoffe.de
m-PPO / TAC Predictable high-frequency properties 5G/6G communication, automotive radar researchgate.netresearchgate.net

Semiconductor Encapsulants

In the field of semiconductor packaging, there is a continuous demand for materials that offer high thermal stability, robust mechanical protection, and reliable electrical insulation. This compound is integral to the formulation of advanced encapsulants, particularly epoxy molding compounds (EMCs), used to protect semiconductor chips. pmarketresearch.com

TAC serves as a high-temperature resistant crosslinking coagent in adhesives and insulating potting compounds for semiconductors. etanabiz.com Its trifunctional nature, with three reactive allyl groups, allows for the formation of a dense crosslinked network, which enhances the heat resistance and creep resistance of the encapsulating material. etanabiz.com This is crucial for advanced chip designs that generate significant heat and require dissipation temperatures above 200°C. pmarketresearch.com The proliferation of high-power LEDs and complex integrated circuits has increased the demand for TAC-modified resins in encapsulation materials. pmarketresearch.com

Furthermore, TAC is used in resin blends for hermetically sealed packages where low moisture outgassing during curing is critical to prevent device failure. google.com It can be blended with various polymers, including cyanate esters, to create adhesive formulations that bond the package components while ensuring a low-moisture internal environment. google.com The use of high-purity TAC is especially important in these applications to avoid impurities that could cause metal corrosion on the delicate electronic components. google.comgoogle.com

Advanced Characterization Techniques for this compound Polymers

A deep understanding of the structure-property relationships in TAC-crosslinked polymers is essential for optimizing their performance. Researchers employ a suite of advanced characterization techniques to analyze these materials from the molecular to the macroscopic level. doublemasterinpolymerscience.com

The crosslinking process and the resulting network structure are often investigated using a combination of thermal and mechanical analysis methods. specificpolymers.com

Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, such as the glass transition temperature (Tg) and melting behavior of the polymer network. mdpi.comdiva-portal.org This provides insight into the material's operational temperature range.

Thermogravimetric Analysis (TGA) evaluates the thermal stability and degradation kinetics of the polymer. diva-portal.orgresearchgate.net For example, it has been used to show that the thermal degradation activation energy of certain polymer composites can be dramatically increased with the addition of a crosslinking agent. researchgate.net

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of thermoset materials. specificpolymers.com It measures the storage modulus, loss modulus, and tan delta as a function of temperature, providing information on the crosslink density and the molecular weight between crosslinks. specificpolymers.comdiva-portal.org

Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify chemical groups and monitor the polymerization reaction by observing the disappearance of characteristic peaks, such as the C=C bonds of the allyl groups in TAC. diva-portal.orgoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state NMR, can explore the phase composition and molecular mobility within the crosslinked polymer network. diva-portal.org

Scanning Electron Microscopy (SEM) is used to study the morphology and structure of the polymer, for example, to analyze the homogeneity of a monolith created by the copolymerization of TAC. oup.com

Table 2: Characterization Techniques for this compound Polymers

Technique Information Obtained Purpose Reference
DSC Glass transition, melting/crystallization behavior Determine thermal properties and processing history mdpi.comdiva-portal.org
TGA Thermal stability, degradation temperature Assess material's resistance to heat diva-portal.orgresearchgate.net
DMA Viscoelastic properties, crosslink density Characterize mechanical performance under temperature specificpolymers.comdiva-portal.org
FTIR Chemical functional groups, reaction conversion Monitor polymerization and verify chemical structure diva-portal.orgoup.com
NMR Molecular mobility, phase composition Investigate the micro-environment of the polymer network diva-portal.org
SEM Surface morphology, homogeneity Visualize the physical structure of the polymer oup.com

Multi-scale Modeling of this compound Polymerization and Performance

To accelerate material discovery and reduce reliance on costly and time-consuming experimental work, researchers are increasingly turning to multi-scale modeling and simulation. researchgate.net These computational techniques allow for the prediction of material properties and the investigation of chemical processes at an atomic and molecular level.

For this compound, computational modeling is being applied in several key areas:

Predicting Dielectric Properties: As mentioned previously, Molecular Dynamics (MD) simulations are used to predict the dielectric constant and loss of TAC-containing polymer systems at high frequencies. researchgate.netresearchgate.net This approach allows for the efficient screening of different resin and crosslinker combinations to identify promising candidates for 5G and other high-frequency applications. researchgate.netx-mol.net

Investigating Reaction Mechanisms: Density Functional Theory (DFT) is employed to study the reaction behavior of TAC and its isomer, triallyl isocyanurate (TAIC), during the crosslinking process. nih.govroyalsocietypublishing.orgrsc.org These theoretical studies provide detailed information on reaction potential energies and pathways, helping to clarify the crosslinking mechanism at a fundamental level, such as during UV radiation curing of polyethylene. royalsocietypublishing.orgrsc.org

Simulating Polymerization and Curing: Computational techniques are being developed for the numerical simulation of the entire vulcanization or curing process. researchgate.net By incorporating kinetic models into finite element analysis, it is possible to predict the optimal curing time and understand how process parameters affect the final properties of the crosslinked rubber or plastic part. researchgate.nettu-darmstadt.de

Bridging Scales: A significant challenge in polymer modeling is bridging the vast range of spatial and temporal scales from atomic interactions to bulk material performance. Multi-scale modeling approaches, which couple highly detailed but computationally expensive methods (like MD) with more efficient but less detailed methods (like finite element analysis), are being developed to simulate complex phenomena such as fracture mechanics in polymeric materials. tu-darmstadt.de

These modeling efforts provide invaluable insights that complement experimental work, guiding the rational design of new materials based on this compound with tailored performance characteristics.

Q & A

Q. What are the key physicochemical properties of triallyl cyanurate (TAC) relevant to experimental design?

TAC (C₁₂H₁₅N₃O₃) is a colorless liquid or crystalline solid with a density of 1.11 g/mL at 30°C, melting point of 26–28°C, and water solubility of 6 g/L (20°C). Its stability is sensitive to humidity, acids, peroxides, and metal ions (e.g., Cu²⁺, Fe³⁺). Researchers must account for these properties when designing storage conditions (e.g., inert atmosphere) and reaction environments to avoid unintended side reactions .

Q. How can TAC be synthesized with high purity for polymerization studies?

A common method involves reacting cyanuric chloride with allyl alcohol under controlled conditions (e.g., stoichiometric ratios, inert atmosphere), achieving ~91% yield. Post-synthesis purification steps, such as fractional distillation or recrystallization, are critical to remove unreacted allyl alcohol and byproducts. Purity can be verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. What analytical techniques are suitable for characterizing TAC in crosslinking reactions?

Fourier-transform infrared (FTIR) spectroscopy is highly effective for tracking TAC’s allyl group consumption (peaks at 1640 cm⁻¹ for C=C stretching) and crosslinking efficiency in polymers like LDPE. In contrast, NMR is less reliable at low crosslinking densities due to restricted molecular mobility, and electron spin resonance (ESR) fails to capture radical intermediates in complex matrices .

Advanced Research Questions

Q. How does steric hindrance influence TAC’s polymerization kinetics compared to its isomer triallyl isocyanurate (TAIC)?

TAC’s bulky cyanurate core imposes greater steric resistance during free-radical polymerization than TAIC’s isocyanurate structure. At 60°C, TAC exhibits slower cyclopolymerization rates due to restricted allyl group mobility, whereas TAIC forms crosslinked networks more rapidly. Kinetic studies using differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) are recommended to quantify these differences .

Q. What mechanisms explain TAC’s role in enhancing crosslinking efficiency in peroxide-initiated systems?

TAC acts as a co-agent by generating allyl and alkyl radicals during peroxide decomposition. These radicals participate in (1) grafting onto polymer chains (improving crosslink density) and (2) self-polymerization within the network. In situ FTIR and swelling experiments confirm that TAC reduces gelation time by 30–40% compared to peroxide-only systems .

Q. How can researchers resolve contradictions in TAC’s degradation pathways under oxidative conditions?

Conflicting data on TAC degradation (e.g., ozone vs. UV/O₃ systems) require controlled experiments with isotopic labeling or LC-MS/MS to track intermediate products. For example, ozonolysis predominantly cleaves allyl groups, generating carbonyl byproducts, while UV/O₃ promotes ring-opening reactions. Triangulating FTIR, mass spectrometry, and computational modeling (e.g., DFT) is critical for mechanistic validation .

Q. What methodologies optimize TAC’s incorporation into radiation-grafted polymers?

Radiation grafting (e.g., electron beam) at doses of 10–50 kGy enhances TAC’s reactivity with polyethylene. Pre-treatment protocols (e.g., solvent swelling, surface activation) and post-irradiation characterization (e.g., XPS for surface composition, peel tests for adhesion) are essential. Studies show 2–6 wt% TAC maximizes graft yield without phase separation .

Key Considerations for Experimental Design

  • Data Triangulation : Combine FTIR, NMR, and computational models to resolve reaction ambiguities .
  • Ethical Compliance : Ensure proper disposal of TAC (WGK Germany class 2) to mitigate aquatic toxicity risks .
  • Replicability : Document exact reagent ratios, temperature gradients, and purification steps to address reproducibility challenges in polymerization studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.